- Preparation of benzothieno [3,2-b][1]benzothiophene compounds, Japan, , ,
Cas no 935280-42-5 (Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene)
935280-42-5 structure
Product Name:Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene
Numéro CAS:935280-42-5
Le MF:C22H12S2
Mégawatts:340.460682868958
CID:1981159
PubChem ID:329767325
Update Time:2025-09-27
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene Propriétés chimiques et physiques
Nom et identifiant
-
- Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene
- DNTT
- Naphtho[2,3-b]naphtho[2′,3′:4,5]thieno[2,3-d]thiophene
- 2,3-(2,3-Naphthalenediylthio)naphtho[2,3-b]thiophene
- Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene
- Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene
- Dinaphtho[2,3-b:2′,3′-f]thiopheno[3,2-b]thiophene
- Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene, sublimed grade, 99%
- AKOS016023994
- SCHEMBL9889312
- Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation
- 935280-42-5
-
- MDL: MFCD22666453
- Piscine à noyau: 1S/C22H12S2/c1-3-7-15-11-19-17(9-13(15)5-1)21-22(23-19)18-10-14-6-2-4-8-16(14)12-20(18)24-21/h1-12H
- La clé Inchi: CZWHMRTTWFJMBC-UHFFFAOYSA-N
- Sourire: S1C2C=C3C=CC=CC3=CC=2C2=C1C1C=C3C=CC=CC3=CC=1S2
Propriétés calculées
- Qualité précise: 340.03804273g/mol
- Masse isotopique unique: 340.03804273g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 0
- Complexité: 446
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 7.3
- Surface topologique des pôles: 56.5
Propriétés expérimentales
- Point de fusion: 425-430 °C
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene Informations de sécurité
-
Symbolisme:
- Mot signal:Warning
- Description des dangers: H302-H319
- Déclaration d'avertissement: P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 22-36
- Instructions de sécurité: 26
-
Identification des marchandises dangereuses:
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 767638-100MG |
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene |
935280-42-5 | 99% | 100mg |
¥5161.79 | 2023-11-22 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 767638-500MG |
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene |
935280-42-5 | 99% | 500mg |
¥13650.76 | 2023-11-22 | |
| Aaron | AR01FLR2-100mg |
Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation |
935280-42-5 | 98% | 100mg |
$651.00 | 2025-02-10 | |
| Aaron | AR01FLR2-500mg |
Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation |
935280-42-5 | 98% | 500mg |
$2420.00 | 2025-02-10 | |
| A2B Chem LLC | AY06546-100mg |
Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation |
935280-42-5 | 100mg |
$871.00 | 2024-07-18 | ||
| A2B Chem LLC | AY06546-500mg |
Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation |
935280-42-5 | 500mg |
$2286.00 | 2024-07-18 | ||
| A2B Chem LLC | AY06546-25mg |
Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation |
935280-42-5 | ≥98% | 25mg |
$284.00 | 2024-07-18 | |
| 1PlusChem | 1P01FLIQ-25mg |
Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation |
935280-42-5 | ≥98% | 25mg |
$255.00 | 2024-04-20 | |
| Aaron | AR01FLR2-25mg |
Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation |
935280-42-5 | 98% | 25mg |
$269.00 | 2025-02-10 |
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Water ; 15 h, 25 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ; 1 h, 100 °C; 6 h, 180 - 190 °C
Référence
- Method for the preparation of thiophene compounds, Japan, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium hydrosulfide Solvents: N-Methyl-2-pyrrolidone ; 5 h, 180 °C
Référence
- Method for the preparation of aromatic compound, Japan, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
1.2 160 °C; 12 h, 160 °C
1.2 160 °C; 12 h, 160 °C
Référence
- Manufacture of fused polycyclic aromatic compound crystals, manufacture of organic semiconductor layers using them, and manufacture of organic semiconductor devices, Japan, , ,
Méthode de production 5
Conditions de réaction
Référence
- Preparation of heteroacenes for electronic device, Korea, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Iodine Solvents: Chloroform ; 21 h, reflux
Référence
- General Synthesis of Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) Derivatives, Organic Letters, 2011, 13(13), 3430-3433
Méthode de production 7
Conditions de réaction
1.1 Reagents: Iodine Solvents: Chloroform ; 21 h, reflux
Référence
- Novel fused-ring aromatic compound, process for producing the same, and organic semiconductor device, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Iodine Solvents: Chloroform ; 21 h, reflux
Référence
- Facile Synthesis of Highly π-Extended Heteroarenes, Dinaphtho[2,3-b:2',3'-f]chalcogenopheno[3,2-b]chalcogenophenes, and Their Application to Field-Effect Transistors, Journal of the American Chemical Society, 2007, 129(8), 2224-2225
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sulfur , Sodium hydrosulfide hydrate Solvents: N-Methyl-2-pyrrolidone ; 8 h, 160 - 180 °C
Référence
- Method for preparation of benzothieno[3,2-b]benzothiophene compounds, Japan, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium hydrosulfide Solvents: N-Methyl-2-pyrrolidone ; rt
1.2 rt → 200 °C; 10 h, 200 °C; 200 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 rt → 200 °C; 10 h, 200 °C; 200 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Référence
- One-step synthesis of [1]benzothieno[3,2-b][1]benzothiophene from o-chlorobenzaldehyde, Tetrahedron Letters, 2011, 52(2), 285-288
Méthode de production 11
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene Raw materials
- Naphtho[2,3-b]thiophene, 2-[3-(methylsulfinyl)-2-naphthalenyl]-
- 3a,4,13,13a-Tetrahydro-2-phenyl-4,13[1′,2′]-benzeno-1H-naphtho[2′′,3′′:4′,5′]thieno[2′,3′:4,5]thieno[2,3-f]isoindole-1,3(2H)-dione
- 3-Chloronaphthalene-2-carbaldehyde
- 1,2-Bis[3-(methylthio)-2-naphthyl]ethene
- 2,2′-(1,2-Ethenediyl)bis[3-chloronaphthalene]
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene Preparation Products
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene Littérature connexe
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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